molecular formula C13H10ClN3O2S3 B2367384 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034554-35-1

4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2367384
CAS No.: 2034554-35-1
M. Wt: 371.87
InChI Key: YCMBGEHYDLOMAT-UHFFFAOYSA-N
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Description

4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a fascinating chemical compound that attracts interest due to its complex structure and diverse applications. This compound, with its intricate combination of chlorinated, sulfonyl, and benzothiadiazole moieties, showcases remarkable chemical properties that enable it to participate in various scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. Key steps often include the initial formation of the thieno[3,2-c]pyridine core, followed by chlorination and sulfonation reactions to introduce the requisite functional groups. Specific reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial-scale production may utilize continuous flow chemistry techniques to ensure consistent quality and efficiency. Scaling up requires rigorous control over reaction parameters and may involve automated systems to monitor and adjust conditions in real-time. Typical industrial methods prioritize sustainability and cost-effectiveness, often employing recyclable catalysts and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole exhibits versatility in chemical reactions. It can undergo:

  • Oxidation: : Converts thieno[3,2-c]pyridine moiety to more oxidized forms

  • Reduction: : Facilitates conversion to less oxidized states

  • Substitution: : Replaces specific groups with other functional entities, often under mild conditions

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvent choice plays a critical role, with polar aprotic solvents frequently used to enhance reaction rates and selectivity. The use of catalysts, particularly transition metal catalysts, is prevalent to facilitate various reactions.

Major Products Formed

Reaction conditions determine the major products formed from this compound. For instance, oxidation may yield sulfoxides and sulfones, while reduction can produce more stable, reduced analogs of the parent compound. Substitution reactions often introduce new functional groups that expand the compound's versatility and application scope.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, potentially serving as scaffolds for drug development. Studies often explore its interactions with biological targets, contributing to the understanding of its pharmacological potential.

Medicine

The compound's structural features enable its exploration in medicinal chemistry. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for therapeutic development.

Industry

Industrial applications include its use as a precursor for advanced materials. The compound's stability and reactivity make it suitable for producing polymers, coatings, and other functional materials that require specific chemical properties.

Mechanism of Action

The mechanism of action for 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves interactions with molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to these targets, modulating their activity through mechanisms like inhibition or activation. The specific pathways involved can vary depending on the derivative and application context.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of chlorinated, sulfonyl, and benzothiadiazole features. Similar compounds include:

  • 4-chloro-6,7-dihydrothieno[3,2-c]pyridine derivatives

  • Benzo[c][1,2,5]thiadiazole sulfonyl derivatives

  • Chlorinated thieno[3,2-c]pyridine sulfonyl compounds

These comparisons highlight the distinctive structural attributes that confer specific reactivity and application potential to this compound.

This compound is a compound of significant interest due to its complex structure and diverse applications. From synthetic methods to scientific applications, this compound offers a wealth of possibilities for research and industrial uses.

Properties

IUPAC Name

4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S3/c14-12-6-8-7-17(5-4-10(8)20-12)22(18,19)11-3-1-2-9-13(11)16-21-15-9/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMBGEHYDLOMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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